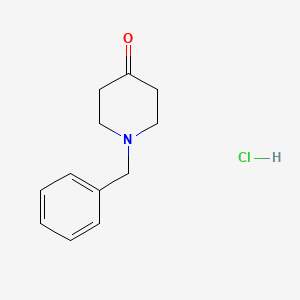

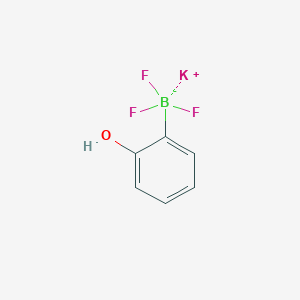

![molecular formula C24H31ClN2Pd B1592611 Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) CAS No. 478980-04-0](/img/structure/B1592611.png)

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

説明

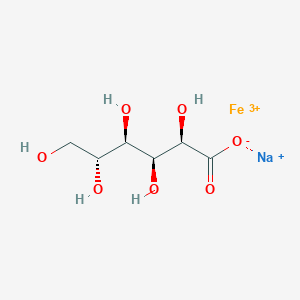

“Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)” is a well-defined palladium N-heterocyclic carbene complex . It is air-stable and has been used as an efficient catalyst for various chemical reactions .

Molecular Structure Analysis

The molecular formula of “Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)” is C24H29ClN2Pd-2 . This indicates that the molecule contains 24 carbon atoms, 29 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one palladium atom.Chemical Reactions Analysis

This compound has been used as a catalyst for several types of chemical reactions. These include the cross-coupling of aryl chlorides with boronic acids, the diamination of conjugated dienes and trienes, the dehalogenation of aryl chlorides, and anaerobic alcohol oxidation .Physical And Chemical Properties Analysis

The compound is a yellow crystal . It has a melting point of 0°C, a boiling point of 0°C, and a flash point of 0°C . It should be stored under inert gas (nitrogen or argon) at 2-8°C .科学的研究の応用

Carbon Dioxide Reactivity

Palladium allyl complexes, including those related to the structure of interest, have been shown to react rapidly with carbon dioxide at low temperatures to form well-defined palladium carboxylates. This reactivity is significant for carbon capture and utilization strategies, offering a pathway for the conversion of CO2 into valuable chemical products (Wu et al., 2010).

Catalysis in C−C and C−N Bond Formation

Neutral palladium allyl complexes of annulated diaminocarbenes, which share structural similarities with the compound , have been synthesized and shown to exhibit catalytic activity for Suzuki-type C−C coupling and room-temperature C−N bond formation using aryl halides (Dastgir et al., 2010).

Suzuki–Miyaura Cross-Coupling Reactions

The use of nucleophilic N-heterocyclic carbenes (NHC) as ancillary ligands in palladium-mediated Suzuki–Miyaura cross-coupling reactions has demonstrated high activity, especially with electron-neutral and electron-rich aryl chlorides. This underscores the utility of palladium complexes in facilitating efficient bond formations, critical for the synthesis of complex organic molecules (Grasa et al., 2002).

Antitumor Activity

Palladium allyl complexes bearing imidazo[1,5-a]pyridine-3-ylidene and dipyridoimidazolinylidene ligands have shown remarkable antitumoral activity toward a panel of cisplatin-sensitive and cisplatin-resistant cell lines. This finding highlights the potential biomedical applications of palladium complexes in cancer treatment (Scattolin et al., 2021).

作用機序

Target of Action

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) is primarily targeted towards the catalysis of certain chemical reactions . It is a well-defined palladium N-heterocyclic carbene complex .

Mode of Action

The compound interacts with its targets by acting as a catalyst. Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) can efficiently catalyze α-arylation of ketones . It also catalyzes conjugate allylation reactions and microwave-assisted anaerobic alcohol oxidation .

Biochemical Pathways

The biochemical pathways affected by Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) include the cross-coupling of aryl chlorides with boronic acids, the diamination of conjugated dienes and trienes, and the dehalogenation of aryl chlorides . These pathways are crucial in various chemical synthesis processes.

Pharmacokinetics

It is known that the compound is an off-white to pale yellow powder and should be stored cold for stability .

Result of Action

The molecular and cellular effects of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)'s action are seen in the successful catalysis of the aforementioned reactions. The compound’s catalytic activity facilitates the creation of new bonds and the breaking of existing ones, leading to the formation of desired products .

Action Environment

The action, efficacy, and stability of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C for stability . The compound’s catalytic activity may also be affected by the presence of other substances in the reaction mixture.

Safety and Hazards

The compound is classified as an eye irritant, a skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

特性

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAVKYGEMJJYEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584698 | |

| Record name | Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) | |

CAS RN |

478980-04-0 | |

| Record name | Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

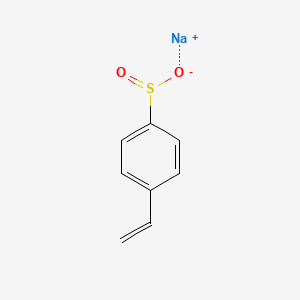

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)

![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)